molecular formula C26H27NO7S B6120455 ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6120455
M. Wt: 497.6 g/mol
InChI Key: HNLXFSYYXKLNRB-PPTQLFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxy group, and a methoxy-oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with 2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-3-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]ACRYLATE: Similar in structure but lacks the thiophene ring and amino group.

    ETHYL (2E)-3-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]PROPENOATE: Similar but with different functional groups.

Uniqueness

ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, ethoxy group, and methoxy-oxoethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7S/c1-5-32-20-13-17(9-12-19(20)34-15-22(28)31-4)14-21-24(29)23(26(30)33-6-2)25(35-21)27-18-10-7-16(3)8-11-18/h7-14,29H,5-6,15H2,1-4H3/b21-14-,27-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLXFSYYXKLNRB-PPTQLFOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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